N-benzhydryl-4-methyl-3-nitrobenzamide
Description
Properties
CAS No. |
329940-09-2 |
|---|---|
Molecular Formula |
C21H18N2O3 |
Molecular Weight |
346.4g/mol |
IUPAC Name |
N-benzhydryl-4-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C21H18N2O3/c1-15-12-13-18(14-19(15)23(25)26)21(24)22-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,20H,1H3,(H,22,24) |
InChI Key |
LSUURGDLVVFGBE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Analysis and Molecular Properties
The table below compares structural features and properties of N-benzhydryl-4-methyl-3-nitrobenzamide with similar compounds:
Key Comparative Insights
Substituent Position and Electronic Effects
- Nitro Group Orientation: The 3-nitro substituent in the target compound contrasts with 4-nitro analogs (e.g., ).
- Methyl vs. Chlorine : The 4-methyl group in the target compound introduces steric hindrance without significant electronegativity, unlike 4-chloro analogs (). Chlorine’s electronegativity may enhance halogen bonding in biological systems.
Amide Group Variations
- Benzhydryl vs. Smaller Groups : The bulky benzhydryl group in the target compound likely increases lipophilicity compared to benzyl () or phenethyl () groups. This could influence pharmacokinetic properties like membrane permeability.
- Sulfone-Containing Analogs : The sulfone group in ’s compound introduces polarity and hydrogen-bonding capacity, contrasting with the purely hydrophobic benzhydryl moiety.
Research Findings and Implications
Physicochemical Properties
- Crystallinity : Unlike 4-chloro-3-nitrobenzamide (), which forms stable crystals, the benzhydryl group’s bulkiness may hinder crystallization, necessitating alternative characterization methods.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-benzhydryl-4-methyl-3-nitrobenzamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound can be synthesized via amide coupling between 4-methyl-3-nitrobenzoic acid derivatives (e.g., acyl chlorides) and benzhydrylamine. For example, analogous nitrobenzamide syntheses involve reacting 4-nitrobenzoyl chloride with substituted amines under Schotten-Baumann conditions (water/THF, base) . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require purification steps to remove byproducts.
- Temperature control : Reactions at 0–5°C minimize side reactions like hydrolysis of the acyl chloride .
- Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine ensures complete conversion .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing This compound, and how are data interpreted?
- Methodology :
- NMR : H and C NMR confirm the amide bond (δ ~8–10 ppm for NH in DMSO-d6) and aromatic substituents (splitting patterns for nitro and methyl groups) .
- X-ray crystallography : Resolves spatial arrangement, bond angles, and intermolecular interactions (e.g., hydrogen bonding between nitro and amide groups). For analogous compounds, refinement software like SHELXL is used to model thermal displacement parameters and validate stereochemistry .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ peak at m/z calculated for ) .
Advanced Research Questions
Q. How can computational methods like DFT be integrated with experimental data to resolve structural ambiguities in This compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate optimized geometries and compare with X-ray data to validate bond lengths and angles. For example, deviations >0.05 Å may indicate crystal packing effects .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O contacts between nitro and aromatic groups) and identifies polymorphic preferences .
- Electrostatic potential maps : Predict reactive sites for electrophilic/nucleophilic attacks, guiding derivatization strategies .
Q. What strategies are recommended for analyzing conflicting biological activity data of This compound across different assays?
- Methodology :
- Dose-response standardization : Normalize data using IC/EC values to account for assay sensitivity variations .
- Solubility controls : Use DMSO concentrations <1% to avoid solvent interference in cell-based assays .
- Orthogonal assays : Cross-validate antimicrobial activity via disk diffusion (qualitative) and microbroth dilution (quantitative) .
Q. How can regioselectivity challenges in modifying the benzhydryl or nitro groups of This compound be addressed?
- Methodology :
- Protecting groups : Temporarily block the nitro group with Boc or Fmoc during alkylation of the benzhydryl moiety .
- Catalytic hydrogenation : Use Pd/C or Raney Ni under controlled H pressure to reduce nitro to amine without affecting the amide bond .
- Directed ortho-metalation : Employ LDA or TMPLi to functionalize the methyl-substituted benzene ring selectively .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
